molecular formula C14H12ClNO2 B4020349 (4-chlorophenyl) N-methyl-N-phenylcarbamate

(4-chlorophenyl) N-methyl-N-phenylcarbamate

Cat. No.: B4020349
M. Wt: 261.70 g/mol
InChI Key: LWCIJCBGOSWCCU-UHFFFAOYSA-N
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Description

(4-chlorophenyl) N-methyl-N-phenylcarbamate is an organic compound with the molecular formula C14H12ClNO2. It is a derivative of carbamic acid and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenylcarbamate group.

Mechanism of Action

Target of Action

The primary target of 4-chlorophenyl methyl(phenyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their ability to inhibit mitochondrial respiration .

Mode of Action

Pyraclostrobin acts by blocking electron transfer within the respiratory chain of the mitochondria . This inhibition disrupts important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial electron transport chain . By blocking electron transfer, pyraclostrobin disrupts the production of ATP, an energy-rich molecule that supports a range of essential processes in the fungal cell .

Pharmacokinetics

After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the faeces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin proceeds through three main pathways .

Result of Action

The result of pyraclostrobin’s action is the cessation of fungal growth . By inhibiting mitochondrial respiration, it disrupts important cellular biochemical processes, leading to the death of the fungus .

Action Environment

Pyraclostrobin is stable in aqueous solution in the dark at pH 4, 5 and 7 (25°C and 50°C) . At pH 9, a very slow degradation was observed at ambient temperature . These findings suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light, temperature, and pH .

Biochemical Analysis

Biochemical Properties

4-Chlorophenyl methyl(phenyl)carbamate interacts with various enzymes and proteins in biochemical reactions. Its mode of action involves the inhibition of mitochondrial respiration of fungi . This interaction disrupts the normal functioning of the fungi, leading to their eventual death .

Cellular Effects

The effects of 4-Chlorophenyl methyl(phenyl)carbamate on cells are profound. It influences cell function by disrupting normal cellular metabolism. This disruption can lead to changes in cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 4-Chlorophenyl methyl(phenyl)carbamate exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor, specifically inhibiting the mitochondrial respiration of fungi . This inhibition leads to changes in gene expression and disrupts normal cellular function .

Temporal Effects in Laboratory Settings

Over time, the effects of 4-Chlorophenyl methyl(phenyl)carbamate can change. In laboratory settings, it has been observed that the compound’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-Chlorophenyl methyl(phenyl)carbamate can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

4-Chlorophenyl methyl(phenyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 4-Chlorophenyl methyl(phenyl)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Chlorophenyl methyl(phenyl)carbamate can influence its activity or function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl) N-methyl-N-phenylcarbamate typically involves the reaction of 4-chlorophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorophenol+methyl isocyanate(4-chlorophenyl) N-methyl-N-phenylcarbamate\text{4-chlorophenol} + \text{methyl isocyanate} \rightarrow \text{this compound} 4-chlorophenol+methyl isocyanate→(4-chlorophenyl) N-methyl-N-phenylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced carbamates.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(4-chlorophenyl) N-methyl-N-phenylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenylcarbamate: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    4-chlorophenyl N-phenylcarbamate: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    N-methyl-N-phenylcarbamate: Does not contain the chlorophenyl group, affecting its overall characteristics.

Uniqueness

(4-chlorophenyl) N-methyl-N-phenylcarbamate is unique due to the presence of both the chlorophenyl and methyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-chlorophenyl) N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-16(12-5-3-2-4-6-12)14(17)18-13-9-7-11(15)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIJCBGOSWCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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